molecular formula C11H13N3O2 B5918059 (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol

(1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol

Cat. No. B5918059
M. Wt: 219.24 g/mol
InChI Key: JBPPBQNBQDIYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol, also known as BnTDM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BnTDM is a triazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol is not well understood. However, studies have suggested that (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol may act by inhibiting the growth of cancer cells and fungi by interfering with their DNA synthesis. (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
(1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has been shown to exhibit low toxicity and good biocompatibility. Studies have suggested that (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol may have potential therapeutic effects, including antifungal and antitumor properties. (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

(1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has several advantages for lab experiments, including its low toxicity and good biocompatibility. (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol is also easy to synthesize using various methods. However, one limitation of (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol is its limited solubility in water, which may affect its application in certain experiments.

Future Directions

There are several future directions for the study of (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol. One potential direction is the investigation of its potential therapeutic effects in the treatment of cancer and fungal infections. Another direction is the study of its application in material science, including the synthesis of metal nanoparticles. Further research is also needed to understand the mechanism of action of (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol and its potential applications in other fields, including analytical chemistry.

Synthesis Methods

(1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol can be synthesized using different methods, including the reaction of benzyl azide and 1,2,4-triazole-3,5-dicarboxylic acid, followed by reduction with sodium borohydride. Another method involves the reaction of benzyl bromide with 1,2,4-triazole-3,5-diamine, followed by reduction with sodium borohydride. The synthesis of (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has also been achieved using microwave-assisted methods.

Scientific Research Applications

(1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has been studied for its potential application in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has been investigated for its potential use as an antifungal and antitumor agent. In material science, (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has been studied for its application in the synthesis of metal nanoparticles. In analytical chemistry, (1-benzyl-1H-1,2,4-triazole-3,5-diyl)dimethanol has been used as a ligand for complexation with metal ions.

properties

IUPAC Name

[1-benzyl-5-(hydroxymethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-7-10-12-11(8-16)14(13-10)6-9-4-2-1-3-5-9/h1-5,15-16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPPBQNBQDIYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazole-3,5-dimethanol, 1-benzyl-

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